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Compound of Interest

Compound Name: 5-Bromo-3-methylpyrazin-2-ol

Cat. No.: B1592317

An In-Depth Technical Guide to 5-Bromo-3-methylpyrazin-2-ol for Advanced Research

Introduction: The Strategic Value of the Pyrazinone
Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as
foundations for potent therapeutic agents. The pyrazinone core is one such "privileged
structure," a distinction earned through its remarkable ability to interact with a diverse array of
biological targets.[1] Pyrazinone and its derivatives are versatile heterocyclic compounds that
form the basis of drugs in therapeutic areas ranging from oncology and inflammation to
infectious and neurodegenerative diseases.[1][2] Their prevalence in natural products, such as
deoxyaspergillic acid and arglecin, further underscores their biological relevance and
evolutionary selection as bioactive scaffolds.[3]

This guide focuses on a specific, strategically functionalized derivative: 5-Bromo-3-
methylpyrazin-2-ol (CAS No. 100047-56-1). This compound is more than a mere analogue; it
is a purpose-built chemical tool. The incorporation of a bromine atom at the 5-position
transforms the pyrazinone core into a highly versatile intermediate. This halogen serves as a
reactive handle for a multitude of cross-coupling reactions, enabling chemists to rapidly
generate extensive libraries of novel compounds for structure-activity relationship (SAR)
studies.[4][5] The methyl group at the 3-position provides a crucial steric and electronic feature
that can be exploited to fine-tune target binding and metabolic stability.
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This document serves as a comprehensive technical resource for researchers, scientists, and
drug development professionals. It will elucidate the core physical and chemical properties of
5-Bromo-3-methylpyrazin-2-ol, detail methodologies for its characterization, explore its
reactivity, and contextualize its application as a pivotal building block in the design of next-
generation therapeutics.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective
application in research and development.

Key Identifiers and Physical Properties

The essential data for sourcing, handling, and storing 5-Bromo-3-methylpyrazin-2-ol are
summarized below. The compound exists in a tautomeric equilibrium between the keto
(pyrazin-2(1H)-one) and enol (pyrazin-2-ol) forms, with the keto form generally predominating
in the solid state.

Property Value Source(s)

Chemical Name 5-Bromo-3-methylpyrazin-2-ol [6]

5-bromo-3-methyl-1H-pyrazin-
Synonyms 2-one, 5-bromo-3-methylene- [7]

3,4-dihydropyrazin-2(1H)-one

CAS Number 100047-56-1 [6][8]
Molecular Formula CsHsBrN20 [61[7]
Molecular Weight 189.01 g/mol [6][7]
Physical Form Solid
Typical Purity >97%

N Store at 4°C, under inert
Storage Conditions
atmosphere

Predicted Physicochemical Parameters
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Computational models provide valuable estimates for properties that inform decisions in
experimental design, particularly for solubility and bioavailability assessments.

Predicted Property Value Source
Density 1.84 + 0.1 g/cm3 [7]
pKa 10.05 + 0.60 [7]
logP 0.84 [7]
Aqueous Solubility 11 g/L (at 25°C) [7]

Molecular Structure and Computational Descriptors

The structural arrangement dictates the molecule's reactivity and its potential for intermolecular
interactions.

Caption: 2D structure of 5-Bromo-3-methylpyrazin-2-ol.

Descriptor Value Source

5-bromo-3-methyl-1H-pyrazin-
IUPAC Name [7]
2-one

InChl=1S/C5H5BrN20/c1-3-

InChl 5(9)7-2-4(6)8-3/h2H,1H3, [7]
(H,7,9)
RNHAEGVBHQSLFS-

InChIKey [7]

UHFFFAOYSA-N

Canonical SMILES CC1=NC(=0O)NC=C1Br [7]

Part 2: Synthesis and Characterization

While numerous strategies exist for constructing pyrazinone rings, a common and effective
approach involves the bromination of a pre-formed heterocyclic core.[3][9]
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Representative Synthetic Workflow

The following protocol describes a plausible, field-proven method for synthesizing the title
compound. The causality behind this choice is rooted in the high regioselectivity often achieved

when brominating electron-rich heterocyclic systems.

Reagent Prep:

Start: 3-Methylpyrazin-2-ol N-Bromosuccinimide (NBS)
in Acetonitrile (ACN)

Electrophilic Bromination:
Stir at 0°C to RT
(2-4 hours)

Reaction Quench:
Add ag. Na=S20s solution

Aqueous Workup:
Extract with Ethyl Acetate (EtOAcC)
Wash with brine

'

Purification:
Dry (Naz2S0ea.), filter, concentrate
Recrystallize or Column Chromatography

Product: 5-Bromo-3-methylpyrazin-2-ol

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 5-Bromo-3-methylpyrazin-2-ol.
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Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized by

a qualified chemist. All operations must be performed in a certified fume hood with appropriate

personal protective equipment (PPE).

Vessel Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic
stir bar, add 3-methylpyrazin-2-ol (1.0 eq).

Dissolution: Dissolve the starting material in a suitable solvent, such as acetonitrile (ACN) or
dichloromethane (DCM) (approx. 10 mL per gram of starting material).

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the
exothermicity of the bromination reaction.

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the
same solvent. Add the NBS solution dropwise to the cooled pyrazinone solution over 30
minutes. The slow addition rate prevents the formation of di-brominated byproducts.

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room
temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed (typically 2-4 hours).

Quenching: Once complete, cool the mixture back to 0°C and slowly add a saturated
agueous solution of sodium thiosulfate (Na2S203) to quench any unreacted bromine.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with ethyl acetate (EtOAC).

Washing: Combine the organic layers and wash sequentially with water and saturated brine
to remove inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by either recrystallization from an appropriate
solvent system (e.g., ethanol/water) or silica gel column chromatography to yield the final
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product.

Spectroscopic Characterization Protocol

Structural confirmation is paramount. The following are expected spectral characteristics and
the protocols to obtain them.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
« Rationale: NMR provides the definitive connectivity map of the molecule.
e Protocol:

o Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs).

o Transfer the solution to a clean, dry NMR tube.

o Acquire *H and *3C NMR spectra. A DEPT-135 experiment can be used to differentiate
between CH, CHz, and CHs carbons.

o Expected *H NMR Features (in DMSO-de):
o ~11.0-12.0 ppm: A broad singlet corresponding to the N-H proton.
o ~7.5-8.0 ppm: A singlet for the vinyl C-H proton at the 6-position.
o ~2.2-2.4 ppm: A singlet for the methyl (CHs) protons.

o Expected 13C NMR Features (in DMSO-ds):
o ~155-165 ppm: Carbonyl carbon (C=0).
o ~140-150 ppm: Quaternary carbon attached to the methyl group.
o ~120-130 ppm: Vinyl C-H carbon.

o ~110-120 ppm: Carbon bearing the bromine atom.
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o ~15-20 ppm: Methyl carbon.
B. Mass Spectrometry (MS)

o Rationale: MS confirms the molecular weight and provides crucial information about
elemental composition, especially the presence of bromine.

e Protocol:

o Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

o Analyze using an electrospray ionization (ESI) source in positive or negative ion mode.

o Expected Features: The most telling feature will be the isotopic pattern of the molecular ion
peak. Due to the natural abundance of bromine isotopes (7°Br and &Br), the spectrum will
show two peaks of nearly equal intensity: one for [M+H]* and one for [M+2+H]*.[10][11]

C. Infrared (IR) Spectroscopy
o Rationale: IR spectroscopy identifies the key functional groups present in the molecule.
e Protocol:

o Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR)
accessory.

o Ensure the sample is dry to avoid a broad O-H signal from water obscuring the N-H
region.

o Expected Absorption Bands:
o 3100-3300 cm~1: N-H stretching vibration.
o 2900-3000 cm~1: C-H stretching from the methyl and vinyl groups.

o 1650-1690 cm~1: A strong C=0 (amide) stretching band.
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o 1580-1640 cm~1: C=C and C=N ring stretching vibrations.

Part 3: Chemical Reactivity and Synthetic Utility

The true value of 5-Bromo-3-methylpyrazin-2-ol lies in its potential for synthetic elaboration.
The bromine atom is not merely a substituent; it is a gateway to molecular complexity.

( 5-Bromo-3-methylpyrazin-2-ol

/%1(0),4 Pd(0), Base %d(o), c&dm), Base e.g., K2COs

Palladium-Cata)yzed Cross-Coupling Reactions Other TransfQrmations
N-Alkylation Lithiation / Grignard
(R-X, Base) (BuLi or Mg)

Heck Coupling Sonogashira Coupling
(Alkene) (Alkyne)

Suzuki Coupling
(R-B(OH)2)

Buchwald-Hartwig
(GEEN)]

Click to download full resolution via product page
Caption: Key derivatization pathways for 5-Bromo-3-methylpyrazin-2-ol.

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the
facile introduction of a wide variety of substituents at the 5-position. This is a cornerstone of
modern medicinal chemistry for exploring SAR:

» Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl
rings, enabling exploration of distal binding pockets in a target protein.

e Sonogashira Coupling: Reaction with terminal alkynes introduces linear fragments, useful for
probing channels or acting as linkers.

» Buchwald-Hartwig Amination: Forms C-N bonds, allowing the introduction of diverse amine
functionalities that can serve as hydrogen bond donors/acceptors or basic centers for
improving solubility.

o Heck Coupling: Forms C-C bonds with alkenes, providing access to extended conjugated
systems or other functionalizable handles.
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Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with halogenated
heterocyclic compounds.

e Hazard Identification: This compound is classified as harmful. It is harmful if swallowed,
causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12]

« Handling:
o Always handle in a properly functioning chemical fume hood.[13]
o Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
o Avoid inhalation of dust and vapors.

o Avoid contact with skin and eyes. In case of contact, flush immediately with copious
amounts of water.

o All chemical waste must be disposed of according to institutional and local regulations.[14]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the
recommended temperature of 4°C.

Conclusion

5-Bromo-3-methylpyrazin-2-ol is a compound of significant strategic importance for drug
discovery and development. Its pyrazinone core provides a biologically relevant scaffold, while
its bromine functionality serves as a versatile anchor point for synthetic diversification. The
physicochemical properties, characterized by moderate lipophilicity and aqueous solubility,
present a favorable starting point for developing drug-like molecules. By leveraging the
synthetic pathways and analytical protocols detailed in this guide, researchers can effectively
utilize this potent building block to construct novel molecular entities and accelerate the
discovery of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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